molecular formula C6H12O B1583634 4-Methyl-4-penten-1-OL CAS No. 22508-64-1

4-Methyl-4-penten-1-OL

Cat. No. B1583634
CAS RN: 22508-64-1
M. Wt: 100.16 g/mol
InChI Key: LOFHPLKGPULNQP-UHFFFAOYSA-N
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Description

4-Methyl-4-penten-1-ol is a chemical compound with the molecular formula C6H12O. It has an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da .


Synthesis Analysis

The copolymerization of 4-methyl-1-pentene (4M1P) with 9-decen-1-ol (9D1O) or 4-penten-1-ol (4P1O) was conducted using metallocene catalysts .


Molecular Structure Analysis

The molecular structure of 4-Methyl-4-penten-1-ol consists of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

The copolymerization of 4-methyl-1-pentene (4M1P) with 9-decen-1-ol (9D1O) or 4-penten-1-ol (4P1O) was conducted using rac-Me2Si(2-Me-Ind)2ZrCl2/MAO as the catalyst system .


Physical And Chemical Properties Analysis

4-Methyl-4-penten-1-ol has a density of 0.8±0.1 g/cm3. It has a boiling point of 147.3±9.0 °C at 760 mmHg .

Scientific Research Applications

Application 1: Polymerization

  • Summary of Application : 4-Methyl-4-penten-1-OL is used in the polymerization process to create polymers of higher olefin . These polymers have been used in critical fields such as the membrane for extracorporeal membrane oxygenation (ECMO), which plays an important role in the treatment of patients with severe COVID-19 .
  • Methods of Application : The homo- and co-polymerization of 4-methyl-1-pentene were conducted using syndiospecific and isospecific metallocene catalysts . The crystallization of the polymer was explored using a differential scanning calorimeter (DSC) and wide angle X-ray diffraction (WAXD) .
  • Results or Outcomes : The resultant polymer demonstrated a higher performance . All homopolymers and some of the copolymers showed high melting temperatures and low melting enthalpies .

Application 2: Copolymerization

  • Summary of Application : 4-Methyl-4-penten-1-OL is used in the copolymerization process with α,ω-alkenols . The resultant copolymer has potential applications in various fields.
  • Methods of Application : The copolymerization of 4-methyl-1-pentene with α,ω-alkenols was conducted using metallocene catalysts . The activity could be improved under higher polymerization temperatures .
  • Results or Outcomes : The results showed that α,ω-alkenols were uniformly distributed in the copolymer chain . The melting temperature ™ of the copolymer was lower than that of poly (4M1P), and was decreased with the increase of the incorporation of comonomer .

Application 3: Preparation of Sulfamate Ester

  • Summary of Application : 4-Penten-1-ol, which is structurally similar to 4-Methyl-4-penten-1-OL, can be used as a reactant to prepare sulfamate ester .
  • Methods of Application : The preparation involves reacting 4-Penten-1-ol with chlorosulfonyl isocycanate . The derived ester undergoes an enantioselective intramolecular azridination reaction in the presence of a Cu catalyst .
  • Results or Outcomes : The outcome of this process is the formation of a sulfamate ester .

Application 4: Stereoselective Total Synthesis

  • Summary of Application : 4-Pentyn-1-ol, which is structurally similar to 4-Methyl-4-penten-1-OL, was used as a starting reagent in the stereoselective total synthesis of antimicrobial marine metabolites, ieodomycin A and B .
  • Methods of Application : The specific methods of application and experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcome of this process is the successful synthesis of ieodomycin A and B .

Application 5: Copolymerization with Allyltrimethylisilane

  • Summary of Application : 4-Methyl-4-penten-1-OL is used in the copolymerization process with allyltrimethylisilane (ATMS) . The resultant copolymer has potential applications in various fields.
  • Methods of Application : The copolymerization of 4-methyl-1-pentene with ATMS was conducted using syndiospecific and isospecific metallocene catalysts . The activity could be improved under higher polymerization temperatures .
  • Results or Outcomes : The results showed that ATMS units were uniformly distributed in the copolymer chain . The melting temperature ™ of the copolymer was lower than that of poly (4M1P), and was decreased with the increase of the incorporation of comonomer .

Application 6: Preparation of 3-Pent-4-ynyloxy Phthalonitrile

  • Summary of Application : 4-Pentyn-1-ol, which is structurally similar to 4-Methyl-4-penten-1-OL, was used in preparation of 3-pent-4-ynyloxy phthalonitrile . This compound has potential applications in various fields.
  • Methods of Application : The specific methods of application and experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcome of this process is the successful synthesis of 3-pent-4-ynyloxy phthalonitrile .

Safety And Hazards

4-Methyl-4-penten-1-ol is classified as a flammable liquid and vapor. It is advised to keep away from heat/sparks/open flames/hot surfaces, and to use personal protective equipment. In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

4-methylpent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(2)4-3-5-7/h7H,1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFHPLKGPULNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177030
Record name 4-Methylpent-4-ene-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4-penten-1-OL

CAS RN

22508-64-1
Record name 4-Methyl-4-penten-1-ol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-4-penten-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022508641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylpent-4-ene-1-ol
Source EPA DSSTox
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Record name 4-methylpent-4-ene-1-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.936
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Record name 4-METHYL-4-PENTEN-1-OL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
J Hartung, R Kneuer, C Rummey… - Journal of the American …, 2004 - ACS Publications
… 4-Methyl-4-penten-1-ol, ie, the product of direct hydrogen atom trap** of O-radical 1b, was not detected in the reaction mixture ( 1 H NMR). The structural formula of 2-[tris(trimethylsilyl…
Number of citations: 40 pubs.acs.org
ML Mihailović, R Vukićević… - Liebigs Annalen der …, 1992 - Wiley Online Library
… 4‐Methyl‐4‐penten‐1‐ol (5c) is converted in benzene into a mixture of products (8c and 7c) in which the tetrahydropyran derivative 7c is predominant, and in acetic acid it is the sole …
J Rodriguez, A Tabey, S Mallet-Ladeira… - Chemical Science, 2021 - pubs.rsc.org
… Unsymmetrical products 11b–d were thereby obtained in moderate to good yields (38–55% over two steps), combining 4-penten-1-ol with 4-methyl-4-penten-1-ol, ortho-allyl phenol and …
Number of citations: 38 pubs.rsc.org
J Hartung, S Drees, M Greb, P Schmidt… - European Journal of …, 2003 - Wiley Online Library
Vanadium(V) complexes 4 have been prepared from tridentate Schiff‐base ligands 3 and VO(OEt) 3 . All vanadium(V) compounds were characterized (IR, UV/Vis, and 51 V NMR …
U Schmidt, J Schmidt - Synthesis, 1994 - thieme-connect.com
… (S)-2-Amino-4-methyl-4-penten-1-ol: To a suspension of (R,S)-2-acetamid0-4-methyl-4-pentenoic acid (41 g, 0.24 mol) and phenol red (2-3 drops) in H20 (1.3 L), NH4OH (25 %) was …
Number of citations: 28 www.thieme-connect.com
Y Miller, L Miao, AS Hosseini… - Journal of the American …, 2012 - ACS Publications
… 2,2-Diphenyl-4-methyl-4-penten-1-ol 22 underwent the oxidative cyclization to afford the 2-methyl-oxabicyclo[3.2.1]octane 23 in 87% yield. (E)-2,2-diphenyl-4-hexen-1-ol 24a also …
Number of citations: 166 pubs.acs.org
E Lee, CH Yoon, TH Lee, SY Kim, TJ Ha… - Journal of the …, 1998 - ACS Publications
… 4-Methyl-4-penten-1-ol, 31 4-(trimethylsilyl)-4-penten-1-ol, 32 1-phenyl-4-penten-1-ol, 33 2,2-dimethyl-4-penten-1-ol, 20c 2,2,4-trimethyl-4-penten-1-ol, 34 6-hepten-1-ol, 35 12-tridecen-…
Number of citations: 64 pubs.acs.org
FD Boyer, PH Ducrot - European journal of organic chemistry, 1999 - Wiley Online Library
Synthesis of both enantiomers of the Aspidiotus nerii sex pheromone and their diastereomers has been achieved using, as a key step, an intramolecular ester enolate alkylation …
J Hartung, M Greb - Journal of Organometallic Chemistry, 2002 - Elsevier
… (iii) 1-Phenyl-substituted bishomoallylic alcohol 39, 1-alkyl derivatives thereof (not shown in Scheme 11), and 1-phenyl-4-methyl-4-penten-1-ol (40) (all trans-selective) are oxygenated …
Number of citations: 94 www.sciencedirect.com
U Groth, N Richter, A Kalogerakis - European journal of organic …, 2003 - Wiley Online Library
… (E)-5-Iodo-4-methyl-4-penten-1-ol (6): To a stirred solution of Cp 2 ZrCl 2 (5.0 g, 17 mmol) in dichloromethane (90 mL) was added a solution of trimethylaluminum in hexane (2.4 M, 62.5 …

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